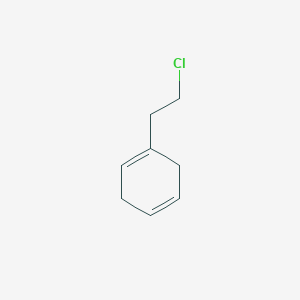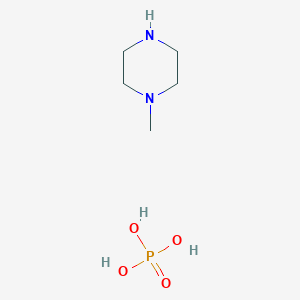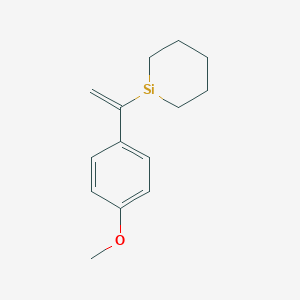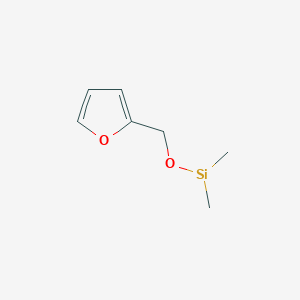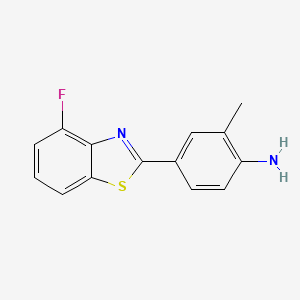![molecular formula C10H21N B14248015 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- CAS No. 501015-76-5](/img/structure/B14248015.png)
1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- is an organic compound with the molecular formula C10H21N It is a derivative of butanamine, featuring a methyl group and a butylidene group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- typically involves the reaction of 3-methyl-1-butanamine with an appropriate aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as distillation and recrystallization are often employed to purify the final product.
化学反应分析
Types of Reactions: 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the original amine.
科学研究应用
1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- involves its interaction with molecular targets and pathways. The imine group in the compound can form reversible covalent bonds with nucleophiles, influencing various biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
相似化合物的比较
1-Butanamine, 3-methyl-: A simpler derivative without the butylidene group.
N-Methyl-1-butanamine: Another derivative with a methyl group attached to the nitrogen atom.
3-Methyl-N-(2-phenylethyl)-1-butanamine: A compound with a phenylethyl group instead of the butylidene group.
Uniqueness: 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
属性
CAS 编号 |
501015-76-5 |
|---|---|
分子式 |
C10H21N |
分子量 |
155.28 g/mol |
IUPAC 名称 |
(2S)-2-methyl-N-(3-methylbutyl)butan-1-imine |
InChI |
InChI=1S/C10H21N/c1-5-10(4)8-11-7-6-9(2)3/h8-10H,5-7H2,1-4H3/t10-/m0/s1 |
InChI 键 |
RDMRJKOVIBJRLL-JTQLQIEISA-N |
手性 SMILES |
CC[C@H](C)C=NCCC(C)C |
规范 SMILES |
CCC(C)C=NCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


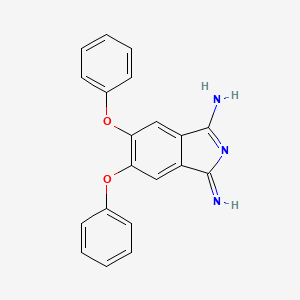
![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)
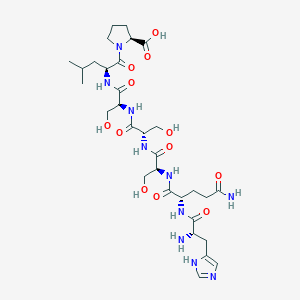
![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)
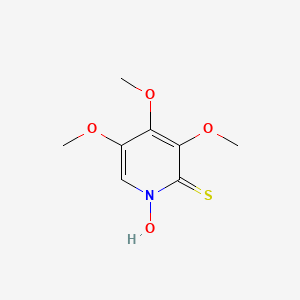
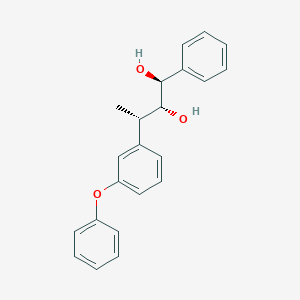

![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
